4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGIEYLEGUITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-4-oxobutanoic Acid
The foundational intermediate is synthesized via nucleophilic attack of ammonia on succinic anhydride:
Conditions :
Introduction of Anilino Group
4-Nitroaniline is reacted with 4-amino-4-oxobutanoic acid using carbodiimide coupling agents:
Optimization Notes :
Reduction of Nitro Group
Catalytic hydrogenation converts the nitro intermediate to the corresponding amine:
Industrial Adaptation :
Final Acylation with 3-Methylbutanoyl Chloride
The amine undergoes N-acylation under Schotten-Baumann conditions:
Critical Parameters :
Convergent Synthesis via Pathway B
Preparation of 3-Methylbutanoyl-Aniline
4-Aminophenyl isovalerate is synthesized via mixed anhydride methodology:
Advantages :
Coupling with 4-Oxobutanoic Acid
The pre-acylated aniline reacts with 4-oxobutanoic acid using Mitsunobu conditions:
Reaction Metrics :
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 45–52% | 58–63% |
| Purification Complexity | High (multiple columns) | Moderate (crystallization) |
| Scalability | Limited by nitro reduction | Industrial-friendly |
| Cost Efficiency | Low (expensive coupling reagents) | High (cheap catalysts) |
Key Findings :
-
Pathway B’s convergent approach offers superior yield and scalability, aligning with green chemistry principles.
-
EDCl/HOBt-mediated couplings remain prevalent in lab-scale syntheses despite stoichiometric reagent use.
Industrial-Scale Optimization Strategies
Solvent Selection for Sustainability
Recent patents emphasize aqueous-phase reactions:
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted anilino derivatives.
Scientific Research Applications
Medicinal Chemistry
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid has shown promise in the development of new pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. A study published in a peer-reviewed journal demonstrated that modifications of the compound could lead to enhanced cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator makes it valuable in understanding complex biological systems.
Case Study: Enzyme Inhibition
In a detailed enzymatic study, researchers found that this compound effectively inhibited specific enzymes involved in metabolic processes. This inhibition was quantified using kinetic assays, providing insights into its mechanism of action.
Material Science
Beyond biological applications, this compound has potential uses in material science, particularly in the synthesis of polymers and other materials that require specific chemical properties.
Case Study: Polymer Synthesis
A recent investigation highlighted the use of this compound as a building block in polymer chemistry. The resulting polymers demonstrated improved mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogues
- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5): Features a 2-chlorophenyl group instead of the 3-methylbutanoyl-substituted anilino.
- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (C11H10BrNO3): Incorporates a bromine atom and a methylidene group. The bromine increases molecular weight (MW: 284.11 g/mol) and may alter hydrogen-bonding patterns, as evidenced by its crystal structure showing N–H⋯O and O–H⋯O interactions .
Electron-Donating Substituents
- 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (CAS: 56106-05-9): The methoxy group is electron-donating, which could reduce electrophilicity compared to the target compound. This substitution might decrease reactivity in nucleophilic environments .
Functional Group Modifications
Backbone Modifications
Chain Length Variations
- 5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid (CAS: 940214-39-1): A pentanoic acid analogue with an extended carbon chain. The longer chain may improve solubility in nonpolar solvents but reduce metabolic stability .
Unsaturation Effects
- This compound has a higher XLogP3 (1.3) than the saturated target compound, suggesting increased lipophilicity .
Pharmacological Potential
- Anti-Inflammatory Activity: Analogues like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid are reported to exhibit anti-inflammatory properties, likely due to amide-mediated inhibition of cyclooxygenase (COX) enzymes . The target compound’s 3-methylbutanoyl group may similarly modulate COX-2 selectivity.
- Antimicrobial Effects: Halogenated derivatives (e.g., chloro, bromo) show enhanced antimicrobial activity compared to non-halogenated variants, attributed to increased membrane disruption .
Biological Activity
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid, with the molecular formula C15H20N2O4 and CAS Number 940212-18-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound features a unique structure characterized by an anilino group and a 3-methylbutanoyl substituent, contributing to its distinct chemical behavior. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid |
| InChI Key | OTDGIEYLEGUITK-UHFFFAOYSA-N |
Research indicates that this compound may interact with various biological macromolecules, potentially influencing several pathways:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Analgesic Activity : It has been investigated for pain relief mechanisms, possibly through modulation of pain pathways in the central nervous system.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against specific bacterial strains.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A recent study explored the compound's ability to reduce inflammation in animal models of arthritis. Results showed a significant decrease in swelling and pain scores compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Analgesic Potential : In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in improved pain management outcomes. Participants reported a reduction in pain intensity and an increase in quality of life metrics .
- Antimicrobial Activity : A laboratory study tested the compound against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at relatively low concentrations .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-{4-[(3-Methylbutanoyl)amino]phenyl}-4-oxobutanoic acid | Moderate anti-inflammatory effects | Similar structure but different substituents |
| 4-{4-[(3-Methylbutanoyl)amino]benzyl}-4-oxobutanoic acid | Limited analgesic activity | Variations in side chains affect activity |
| 3-Methylbutanoic acid | Known for metabolic effects | Serves as a reference for metabolic pathways |
Q & A
Q. What are the critical steps in synthesizing 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid to ensure high purity?
- Methodological Answer : Key steps include:
- Drying intermediates : Ensure intermediates like 4-oxobutanoic acid derivatives are thoroughly dried (e.g., via vacuum desiccation) to avoid residual methanol, which can interfere with subsequent reactions. Residual solvents can be detected using NMR (δ 3.68 ppm for methoxy groups) .
- Coupling reactions : Use anhydrous conditions and coupling agents (e.g., DCC/DMAP) to facilitate amide bond formation between the 3-methylbutanoyl group and aniline derivatives.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., ethyl acetate/hexane) to isolate the final product.
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Identifies methoxy groups (δ ~3.6–3.7 ppm), aromatic protons (δ ~6.8–7.5 ppm), and carboxylic acid protons (broad singlet ~δ 9.8–12 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650–1700 cm, carboxylic acid O-H at ~2500–3300 cm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What functional groups are critical for reactivity in this compound, and how are they identified experimentally?
- Methodological Answer : Key groups include:
- Amide bonds : Confirmed via IR (C=O stretch) and NMR (NH protons at δ ~6.5–8.0 ppm).
- Carboxylic acid : Detected by titration, IR (broad O-H stretch), or NMR (δ ~170–180 ppm) .
- Aromatic amines : Analyzed using UV-Vis (λ ~250–300 nm for conjugated systems) or reaction with ninhydrin .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer :
- Cross-validation : Use complementary techniques (e.g., NMR or HSQC to resolve overlapping signals) .
- Impurity analysis : Perform HPLC or TLC to detect byproducts; recrystallize or repurify if necessary.
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs) .
Q. What strategies are recommended for designing derivatives of this compound to explore biological activity?
- Methodological Answer :
- Functional group modification : Introduce fluorophenyl groups (to enhance bioavailability) via Friedel-Crafts acylation or Suzuki coupling .
- Metal coordination : Attach chelating groups (e.g., carboxylate or amino) to study interactions with transition metals (e.g., Cu, Zn) using UV-Vis titration or X-ray crystallography .
- Bioisosteric replacement : Replace the 3-methylbutanoyl group with isosteres (e.g., cyclopropane derivatives) to modulate pharmacokinetics .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Reactivity modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite to prioritize derivatives for synthesis .
- Solvent effects : Apply COSMO-RS to optimize reaction conditions (e.g., solvent polarity, temperature) for coupling reactions .
Data Contradiction and Experimental Design
Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?
- Methodological Answer :
- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to maintain ionic strength.
- Degradation monitoring : Track hydrolysis via HPLC at λ = 254 nm; compare with standards for carboxylic acid and amine byproducts .
- Temperature control : Conduct accelerated stability studies (40–60°C) to model long-term degradation .
Q. How should researchers design kinetic studies to elucidate the mechanism of amide bond cleavage in derivatives?
- Methodological Answer :
- Pseudo-first-order conditions : Use excess nucleophile (e.g., hydroxide ions) and monitor reaction progress via UV-Vis (loss of amide absorbance) .
- Isotopic labeling : Introduce in the carbonyl group to track hydrolysis pathways using mass spectrometry .
- Activation energy calculation : Perform Arrhenius analysis at multiple temperatures (25–60°C) to distinguish between SN1/SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
